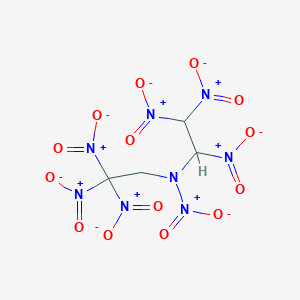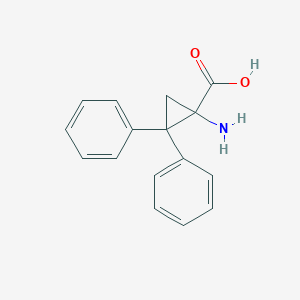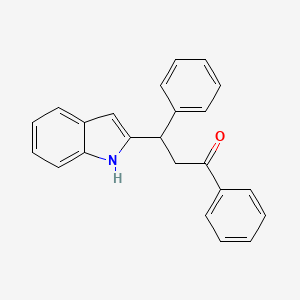![molecular formula C20H16N2O3 B14177965 4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid CAS No. 924657-82-9](/img/structure/B14177965.png)
4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furo[3,2-c]pyrazole ring system with a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-c]pyrazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a furan-containing compound. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Once the furo[3,2-c]pyrazole core is formed, it is then functionalized with a benzyl group at the nitrogen atom and a methyl group at the 5-position This can be achieved through standard alkylation reactions using benzyl halides and methylating agents, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of 4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
類似化合物との比較
4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound features a pyrazolinone ring instead of a furo[3,2-c]pyrazole ring, leading to different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused to a pyrazole ring, offering distinct structural and functional characteristics.
Indole derivatives: Indole-based compounds have a different heterocyclic core but share some similarities in terms of biological activities and synthetic applications.
The uniqueness of this compound lies in its specific ring system and the combination of functional groups, which confer unique reactivity and potential biological activities.
特性
CAS番号 |
924657-82-9 |
|---|---|
分子式 |
C20H16N2O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
4-(1-benzyl-5-methylfuro[3,2-c]pyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C20H16N2O3/c1-13-11-17-19(25-13)18(15-7-9-16(10-8-15)20(23)24)21-22(17)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,24) |
InChIキー |
WDQSXMODMVXPLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(O1)C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
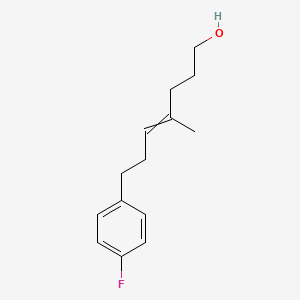
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
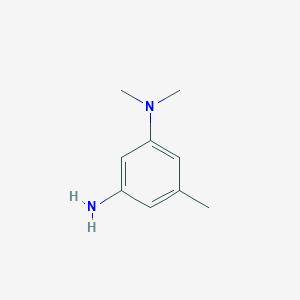
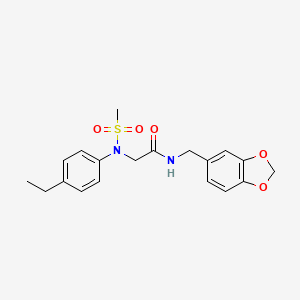
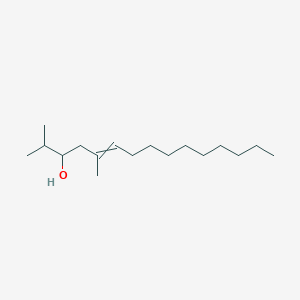
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
